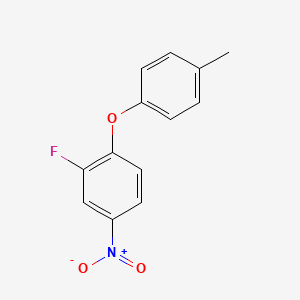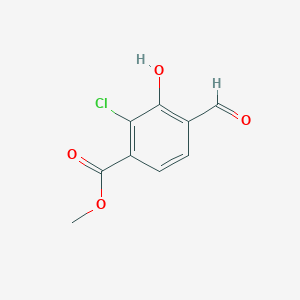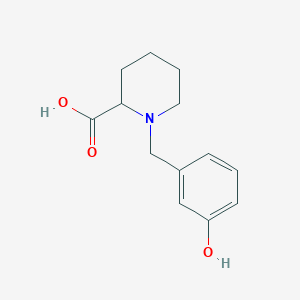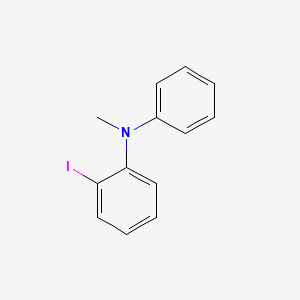
2-Iodo-N-methyl-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-N-methyl-N-phenylaniline is an organic compound with the molecular formula C13H12IN It is a derivative of aniline, where the hydrogen atom at the nitrogen position is replaced by a methyl group, and an iodine atom is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-methyl-N-phenylaniline typically involves the iodination of N-methyl-N-phenylaniline. One common method is the direct iodination using iodine (I2) and a suitable oxidizing agent under controlled conditions. Another approach involves the use of iodinating reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-Iodo-N-methyl-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or dehalogenated products.
Coupling: Formation of biaryl compounds.
科学的研究の応用
2-Iodo-N-methyl-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Iodo-N-methyl-N-phenylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group on the nitrogen atom can affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions.
類似化合物との比較
Similar Compounds
2-Iodo-N-methylacetamide: Similar in structure but with an acetamide group instead of a phenyl group.
2-Iodo-N-phenylaniline: Lacks the methyl group on the nitrogen atom.
N-Methyl-N-phenylaniline: Lacks the iodine atom on the benzene ring.
Uniqueness
2-Iodo-N-methyl-N-phenylaniline is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C13H12IN |
|---|---|
分子量 |
309.14 g/mol |
IUPAC名 |
2-iodo-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C13H12IN/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,1H3 |
InChIキー |
KEONHFKRLYKNJD-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


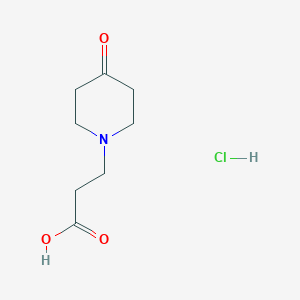
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
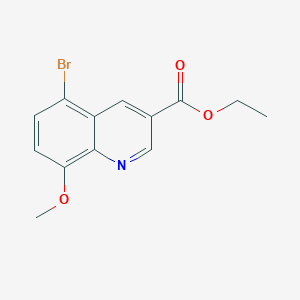
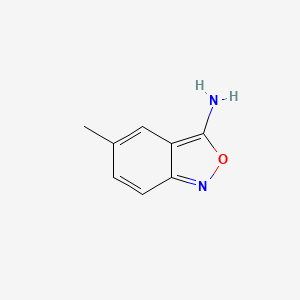

![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
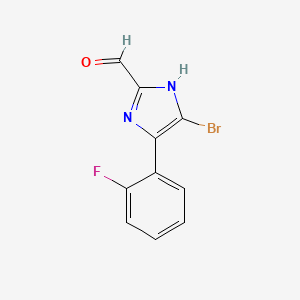
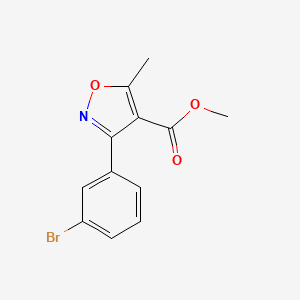
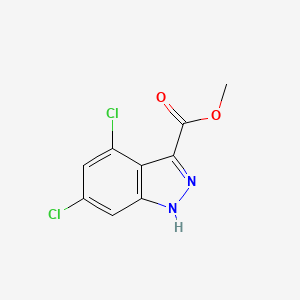
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
